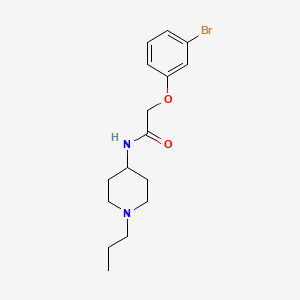![molecular formula C9H16N4 B5699568 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone, also known as MTDH, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTDH is a hydrazone derivative of a bicyclic amine, and its unique chemical structure makes it a promising candidate for the development of new drugs for various diseases.
Wirkmechanismus
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone exerts its biological effects by interacting with various signaling pathways involved in cancer progression. It has been shown to activate the Akt signaling pathway, which promotes cell survival and proliferation. 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone also activates the Wnt signaling pathway, which plays a critical role in cell differentiation and proliferation. Moreover, 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone can interact with the Notch signaling pathway, which is involved in cell fate determination and stem cell maintenance.
Biochemical and Physiological Effects
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone has been shown to regulate various cellular processes, including cell proliferation, migration, invasion, and apoptosis. It also plays a role in angiogenesis, which is the process of forming new blood vessels. 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone overexpression has been associated with increased tumor growth, invasion, and metastasis. Therefore, targeting 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone may represent a promising strategy for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone is a relatively new compound, and its full potential is yet to be explored. However, its unique chemical structure and biological activity make it a promising candidate for drug development. One advantage of 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone is its specificity for cancer cells, which minimizes the risk of off-target effects. However, one limitation of 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone is its potential toxicity, which needs to be carefully evaluated.
Zukünftige Richtungen
The potential therapeutic applications of 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone are vast and varied. Future research could focus on developing 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone-based drugs for cancer therapy. Moreover, 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone could be explored as a target for other diseases, such as neurological disorders and infectious diseases. Furthermore, the development of 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone inhibitors could provide new tools for studying the biological function of 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone and its role in disease progression.
Conclusion
In conclusion, 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone is a novel compound with potential therapeutic applications in cancer therapy and other diseases. Its unique chemical structure and biological activity make it a promising candidate for drug development. Future research could focus on developing 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone-based drugs and inhibitors, as well as exploring its potential as a target for other diseases.
Synthesemethoden
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone can be synthesized by reacting 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one with hydrazine hydrate in the presence of a catalyst. The reaction results in the formation of 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone as a yellow crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone has been extensively studied in the context of cancer research. It has been found to play a crucial role in cancer cell proliferation, invasion, and metastasis. 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone overexpression has been observed in various types of cancer, including breast, lung, liver, and pancreatic cancer. Therefore, 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone has emerged as a potential target for cancer therapy.
Eigenschaften
IUPAC Name |
(E)-(5-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-9-4-12-2-7(8(9)11-10)3-13(5-9)6-12/h7H,2-6,10H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEYKRHVECVFFR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=NN)CN(C2)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\12CN3CC(/C1=N\N)CN(C2)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(5-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)


![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)

![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
